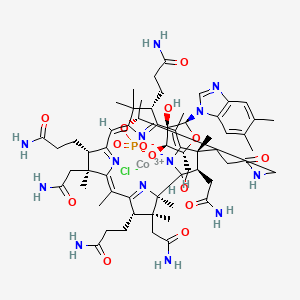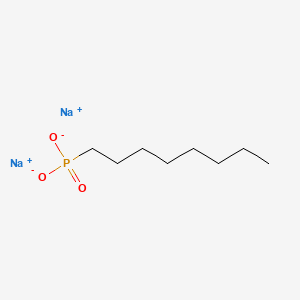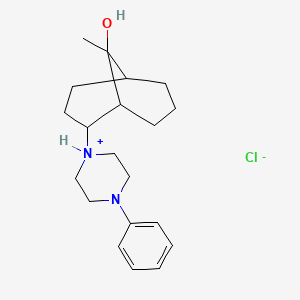
Dibutyl phosphonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl phosphonite is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless liquid that is soluble in organic solvents and has a variety of applications in both industrial and research settings. This compound is known for its role as an intermediate in the synthesis of other phosphorus-containing compounds and its use as an additive in various chemical processes.
Preparation Methods
Dibutyl phosphonite can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with butanol in the presence of a base. The reaction proceeds as follows:
PCl3+3C4H9OH→(C4H9O)2PCl+C4H9OH→(C4H9O)2P(O)H
This method requires careful control of reaction conditions, including temperature and the molar ratios of reactants, to ensure high yields and purity of the product .
Chemical Reactions Analysis
Dibutyl phosphonite undergoes a variety of chemical reactions, including oxidation, hydrolysis, and substitution reactions. Some of the common reactions are:
Oxidation: this compound can be oxidized to dibutyl phosphate using oxidizing agents such as hydrogen peroxide or oxygen.
Hydrolysis: In the presence of water, this compound can hydrolyze to form dibutyl phosphonic acid.
Substitution: this compound can react with various electrophiles to form substituted phosphonates. For example, it can react with alkyl halides to form alkyl phosphonates.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dibutyl phosphonite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds. It is also used as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as drugs or drug intermediates.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production to prevent degradation during processing
Mechanism of Action
The mechanism of action of dibutyl phosphonite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides, which are harmful byproducts of oxidation reactions. This decomposition helps to stabilize polymers and other materials against oxidative degradation. The molecular targets and pathways involved include the reduction of peroxyl radicals to alkoxyl radicals, which then react further to terminate the radical chain oxidation .
Comparison with Similar Compounds
Dibutyl phosphonite can be compared with other similar organophosphorus compounds such as dibutyl phosphite and dibutyl phosphate. While all these compounds contain phosphorus, they differ in their oxidation states and reactivity:
Dibutyl phosphite: This compound is similar to this compound but has a different oxidation state. It is used in similar applications but has different reactivity due to its lower oxidation state.
Dibutyl phosphate: This compound is the fully oxidized form and is more stable than this compound. It is commonly used as a flame retardant and plasticizer.
The uniqueness of this compound lies in its intermediate oxidation state, which allows it to participate in a wider range of chemical reactions compared to its fully oxidized or reduced counterparts .
Properties
CAS No. |
30653-71-5 |
|---|---|
Molecular Formula |
C8H19O2P |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
dibutoxyphosphane |
InChI |
InChI=1S/C8H19O2P/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-8H2,1-2H3 |
InChI Key |
YQVYPOYAWKCVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOPOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
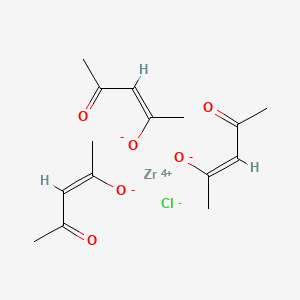
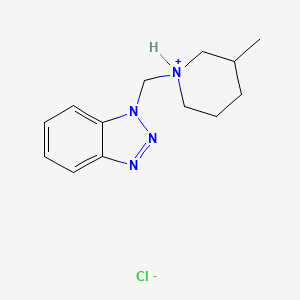
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)




![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)

